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Compound of Interest

Compound Name: Maduramicin

Cat. No.: B1675897

An In-depth Technical Guide to Maduramicin: Chemical Structure, Properties, and Biological
Activity

Introduction

Maduramicin is a potent polyether ionophore antibiotic produced by the fermentation of the
actinomycete Actinomadura yumaensis (previously identified as Nocardia sp. or Actinomadura
rubra).[1][2][3][4][5] It is primarily utilized in veterinary medicine as a coccidiostat for the
prevention and control of coccidiosis in poultry. As an ionophore, maduramicin exhibits a high
affinity for forming lipid-soluble complexes with monovalent and divalent cations, which
facilitates their transport across biological membranes. This activity disrupts the cellular ion
homeostasis of target organisms, leading to cell death. Beyond its anticoccidial properties,
maduramicin has demonstrated activity against Gram-positive bacteria, Cryptosporidium, and
Treponema, and has been investigated for its effects on cell proliferation and apoptosis. This
document provides a comprehensive technical overview of maduramicin, detailing its chemical
structure, physicochemical properties, mechanism of action, and key experimental findings.

Chemical Structure and Identity

Maduramicin is a complex glycoside molecule characterized by a polyether backbone. It is
commonly used as its more stable ammonium salt in commercial formulations.

e Chemical Name (IUPAC): azane;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-
[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-ylJoxy-5-
[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-ylJoxolan-2-yl]-5-methyloxolan-2-yl]-7-
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hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-
methyloxan-2-yl]acetic acid

e Synonyms: Maduramycin, Cygro, Antibiotic X-14868A, CL 273,703
e Source Organism:Actinomadura yumaensis

The structural complexity of maduramicin includes multiple chiral centers and cyclic ether
rings, forming a rigid, cage-like architecture that is crucial for its ion-binding capabilities.

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and toxicological properties of maduramicin and its
ammonium salt is presented below.

Table 1: Physicochemical Properties of Maduramicin

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1675897?utm_src=pdf-body
https://www.benchchem.com/product/b1675897?utm_src=pdf-body
https://www.benchchem.com/product/b1675897?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Reference(s)

C47H80017 (Acid)

Molecular Formula C47H83NO17 (Ammonium
Salt)
) 917.14 g/mol (Acid) 934.17
Molecular Weight )
g/mol (Ammonium Salt)
79356-08-4 (Acid) 84878-61-5
CAS Number )
(Ammonium Salt)
Appearance White solid
Melting Point 193-195 °C (Sodium Salt)

Poor water solubility; Soluble
in ethanol, methanol, DMF,
Solubility DMSO. Aqueous solubility
(24°C): 100 ppm at pH 5 to
3000 ppm in distilled water.

[a]D +40.6° (in chloroform);

Optical Rotation )
[a]D +23.8° (in methanol)

Storage -20°C

ble 2: Toxicological and Effi

. Route of
Parameter Species Value . . Reference(s)
Administration

) 6.81 mg/kg body
LD50 Male Wistar Rats ] Oral
weight

Recommended ] ] ] ]
Broiler Chickens 5-7 ppm in feed Oral (in feed)
Dose (Poultry)

Toxic Dose

Broiler Chickens 7.5 ppm in feed Oral (in feed)
(Poultry)
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Mechanism of Action

Maduramicin's biological activity stems from its function as an ionophore, a molecule that
reversibly binds ions and transports them across lipid membranes.

e Cation Complexation: Maduramicin forms electrically neutral complexes with various
cations. It shows a high selectivity for monovalent cations in the order of K+ > Rb+ > Na+ >
Li+ > Cs+, and it also binds divalent cations like Ca2+.

» Membrane Transport: These lipid-soluble complexes diffuse across the cell membranes of
susceptible organisms, such as coccidial parasites.

 Disruption of lon Gradients: This transport disrupts the natural electrochemical gradients of
ions, which are essential for cellular function. The influx of cations into the parasite's cell
leads to an increase in intracellular osmotic pressure.

» Mitochondrial Dysfunction and Cell Death: The ionic imbalance critically impairs
mitochondrial functions, including substrate oxidation and ATP hydrolysis. The culmination of
these effects is the death of the protozoal cell.

Intracellular Space

Extracellular Space

Intracellular Effects

Mitochondrial
Dysfunction
—P Y —_—
Protozoal
Cell Death
—> o>
Increased Osmotic
Pressure

Cell Membrane

Disruption of
lon Gradient

[M-K+] Complex

Binds K+ Transports

Returns

Maduramicin (M) Maduramicin (M)

Click to download full resolution via product page

Caption: lonophore Mechanism of Action of Maduramicin.
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Effects on Eukaryotic Cells

In addition to its antiparasitic effects, studies have shown that maduramicin can impact
eukaryotic host cells, particularly at higher concentrations. Research using mouse myoblasts
(C2C12) and human rhabdomyosarcoma cells has revealed that maduramicin can inhibit cell
proliferation and induce apoptosis in a dose-dependent manner.

The mechanism involves:

o Cell Cycle Arrest: Maduramicin treatment leads to the accumulation of cells in the GO/G1
phase of the cell cycle.

» Modulation of Cell Cycle Proteins: This arrest is associated with the downregulation of key
cell cycle proteins, including cyclin D1 and cyclin-dependent kinases (CDKSs), and the
upregulation of CDK inhibitors.

« Induction of Apoptosis: Prolonged exposure or higher concentrations of maduramicin trigger
programmed cell death (apoptosis).
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Caption: Maduramicin's effect on the cell cycle and apoptosis.

Click to download full resolution via product page

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols are proprietary to the conducting laboratories.
However, the methodologies employed in key studies can be summarized to guide future

research.

In Vitro Efficacy and Cytotoxicity Assays

* Objective: To determine the effect of maduramicin on cell growth, proliferation, and

apoptosis.
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e General Workflow:

o Cell Culture: Mouse myoblasts (C2C12) or other relevant cell lines are cultured under
standard conditions.

o Treatment: Cells are treated with varying concentrations of maduramicin (e.g., 0.05-1
pg/ml) for specified durations (e.g., 24-72 hours).

o Cell Growth/Viability Assay: Cell counts are performed using a hemocytometer or
automated cell counter. Morphological changes are observed via microscopy.

o Cell Cycle Analysis: Cells are stained with propidium iodide (PI) and analyzed by flow
cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1,
S, G2/M).

o Apoptosis Detection: Apoptosis is quantified using Annexin V-PI staining followed by flow
cytometry. Cleavage of proteins like PARP can be assessed via Western blotting.

o Protein Expression Analysis: Western blotting is used to measure the levels of key
regulatory proteins (e.g., cyclin D1, CDKSs) to elucidate the mechanism of action.

In Vivo Toxicity and Pharmacokinetic Studies

» Objective: To determine the acute toxicity (LD50) and toxicokinetic profile of maduramicin.
e General Workflow (based on rat studies):
o Animal Model: Male Wistar rats are acclimatized and divided into groups.

o Dosing: Maduramicin, dissolved in a suitable vehicle (e.g., DMSO and water), is
administered via oral gavage at various doses (e.g., 0, 4.64, 10.0, 21.5, 46.4 mg/kg bw).

o Acute Toxicity (LD50 Determination): Survival rates are monitored over 14 days. The LD50
is calculated from the mortality data.

o Toxicokinetics: A sublethal dose (e.g., 4.8 mg/kg bw) is administered. Blood, urine, and
feces are collected at multiple time points.
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o Sample Analysis: Maduramicin concentrations in biological samples are quantified using
high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

o Data Analysis: Pharmacokinetic parameters such as Cmax (peak concentration), Tmax
(time to peak), and elimination half-life are calculated. Biochemical markers for organ
damage (e.g., creatine kinase, urea) are measured in serum.
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Caption: General workflow for in vivo toxicity and kinetic studies.
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Production and Formulation

Maduramicin is produced commercially through a large-scale aerobic fermentation process
using the bacterium Actinomadura yumaensis. The process involves cultivating the
microorganism in bioreactors under controlled conditions to optimize antibiotic synthesis.
Following fermentation, the maduramicin is extracted from the broth using organic solvents
and purified. For veterinary use, it is often converted to the more stable maduramicin
ammonium salt and formulated as a premix to be incorporated into animal feed. Recent
research has also explored novel delivery systems, such as nanostructured lipid carriers, to
improve solubility and safety.

Conclusion

Maduramicin is a highly effective polyether ionophore with a well-established role as an
anticoccidial agent in the poultry industry. Its mechanism of action, centered on the disruption
of cation transport across cell membranes, is potent against its target protozoan parasites.
However, its narrow therapeutic index, with toxic effects observed at concentrations close to
the recommended dose, necessitates careful handling and uniform mixing in feed. Ongoing
research into its effects on cell cycle regulation and apoptosis, along with the development of
advanced drug delivery systems, highlights its potential for broader scientific and therapeutic
investigation. This guide provides core technical information to support researchers, scientists,
and drug development professionals in their work with this significant molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1675897#maduramicin-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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